(+)-Mayurone
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Overview
Description
(+)-15-nor-4-thujopsen-3-one is a ketone.
Scientific Research Applications
Enantiospecific Synthesis of Sesquiterpenes An enantiospecific approach to synthesize sesquiterpenes mayurone and thujopsenes was demonstrated, starting from (R)-carvone. This complex synthesis involves multiple steps, including regioselective intramolecular alkylation, ozonolysis, Criegee fragmentation, and intramolecular cyclopropanation, ultimately leading to the formal enantiospecific synthesis of mayurone and thujopsenes (Srikrishna & Anebouselvy, 2001).
Bioactivity Antitermite and Antifungal Activities
Thujopsene's autoxidation, under various temperature conditions, results in high yields of mayurone and other products. Notably, all autoxidation products, including mayurone, demonstrated stronger antitermite activities than thujopsene itself, with mayurone showing the highest termiticidal activity. Furthermore, the antifungal activities of mayurone and other autoxidation products were tested against various fungi, revealing that mayurone has the strongest antifungal activity among the samples, indicating its potential utility in developing biologically active compounds with antitermite and antifungal activities (Mukai, Takahashi, Kofujita & Ashitani, 2018).
properties
Product Name |
(+)-Mayurone |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-7-13(3)8-5-11(15)10-9-14(10,12)13/h10H,4-9H2,1-3H3/t10-,13-,14-/m0/s1 |
InChI Key |
OZVBAFBRWKCCHV-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@@]13C[C@H]3C(=O)CC2)(C)C |
Canonical SMILES |
CC1(CCCC2(C13CC3C(=O)CC2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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